

Application Notes and Protocols for TG4-155 in Cell-Based Assays

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Compound of Interest

Compound Name: TG4-155

Cat. No.: B1682783

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Introduction

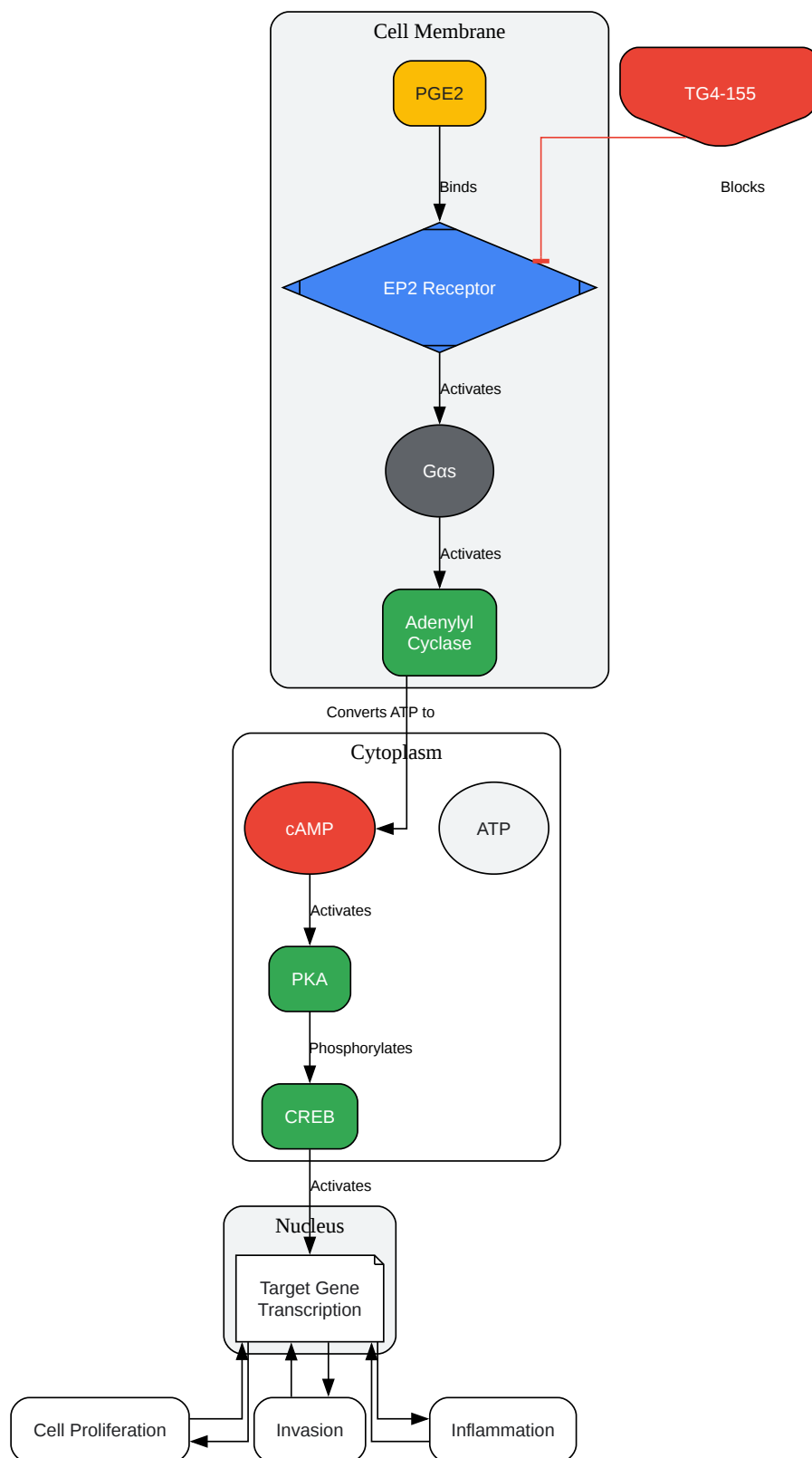
Important Note: Initial research inquiries may have associated **TG4-155** with PIM1 kinase inhibition. However, extensive biochemical and cellular studies have definitively characterized **TG4-155** as a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is not a PIM1 kinase inhibitor. These application notes provide detailed protocols for utilizing **TG4-155** as a selective EP2 antagonist in cell-based assays.

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme and plays a critical role in various physiological and pathological processes, including inflammation and cancer.[1][2] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3] The EP2 receptor, upon binding PGE2, couples to the G_s protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is implicated in tumor growth, invasion, and angiogenesis. **TG4-155** is a brain-penetrant small molecule that acts as a competitive antagonist of the EP2 receptor, making it a valuable tool for investigating the role of the PGE2-EP2 signaling axis in cancer biology.

Mechanism of Action of TG4-155

TG4-155 competitively binds to the EP2 receptor, blocking the binding of its natural ligand, PGE2. This inhibition prevents the G_s-mediated activation of adenylyl cyclase, thereby

attenuating the downstream cAMP-PKA signaling pathway.



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Caption: PGE2-EP2 Signaling Pathway and Inhibition by **TG4-155**.

Data Presentation: Potency and Concentration of **TG4-155**

The following table summarizes the key quantitative data for **TG4-155** from various in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.

Parameter	Value	Cell Line / System	Reference
Binding Affinity (Ki)	9.9 nM	Human EP2 Receptor	
15 nM	Human EP2 Receptors (Radioligand binding assay)		
Functional Antagonism (KB)	1.3 nM	PC3 (human prostate cancer)	
2.4 nM	Human EP2-overexpressing cells		
Selectivity (KB ratio)	>1000-fold vs EP4	Human EP4-overexpressing cells	
14-fold vs DP1	Human DP1-overexpressing cells		
Effective Concentration (Cell-Based Assays)	0.01 - 1 μ M	PC3 cells (inhibition of PGE2-induced proliferation)	
5-10 min pre-incubation	PC3 cells (cAMP production assay)		
Cytotoxicity (CC50)	190 μ M	C6G (rat glioma)	
Off-Target Activity (IC50)	2.6 μ M	Serotonin 5-HT2B receptor	
12 μ M	hERG		

Experimental Protocols

Preparation of TG4-155 Stock Solutions

Materials:

- **TG4-155** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Prepare a high-concentration stock solution of **TG4-155** (e.g., 10-50 mM) in DMSO. For example, to prepare a 10 mM stock solution of **TG4-155** (Molecular Weight: 394.46 g/mol), dissolve 3.94 mg in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to two years.

Note: For in vivo studies, different formulations may be required.

cAMP Measurement Assay (EP2 Receptor Antagonism)

This protocol is designed to measure the ability of **TG4-155** to inhibit PGE2- or a selective EP2 agonist (e.g., butaprost)-induced cAMP production.

Materials:

- Cells expressing the EP2 receptor (e.g., PC3 cells)
- Cell culture medium and supplements
- **TG4-155**
- PGE2 or Butaprost
- cAMP assay kit (e.g., TR-FRET, ELISA, or luciferase-based reporter assays)
- 96-well or 384-well plates

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Pre-incubation:
 - Prepare serial dilutions of **TG4-155** in serum-free medium or an appropriate assay buffer.
 - Remove the culture medium from the wells and wash once with assay buffer.
 - Add the **TG4-155** dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate for 5-10 minutes at 37°C.
- Agonist Stimulation:
 - Prepare various concentrations of PGE₂ or butaprost in assay buffer.
 - Add the agonist to the wells containing **TG4-155** or vehicle.
 - Incubate for 40 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells (if required by the assay kit).
 - Measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis:
 - Generate dose-response curves for the agonist in the presence and absence of different concentrations of **TG4-155**.
 - A rightward shift in the agonist dose-response curve indicates competitive antagonism.
 - The KB value can be calculated using a Schild plot analysis.

Cell Viability/Proliferation Assay

This protocol assesses the effect of **TG4-155** on cell viability, either to determine its cytotoxicity or its ability to inhibit agonist-induced proliferation.

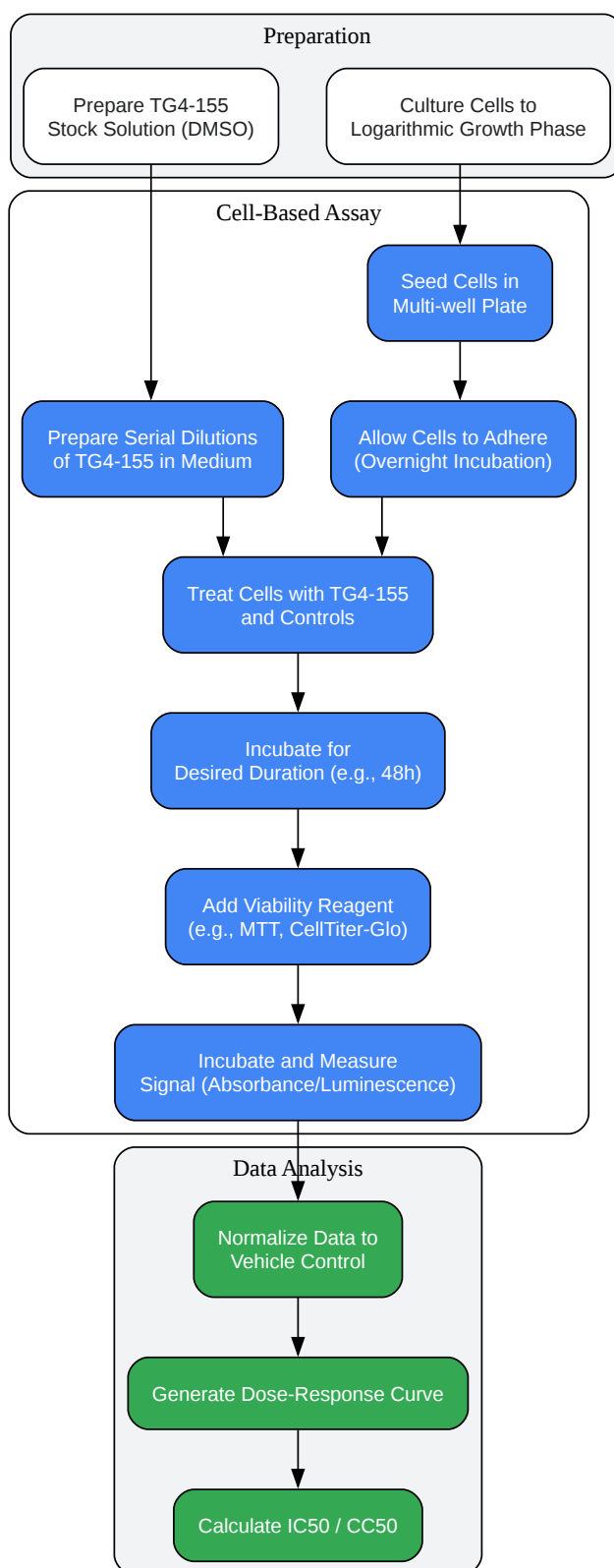
Materials:

- Cancer cell line of interest (e.g., PC3)
- Complete cell culture medium
- **TG4-155**
- PGE2 (if assessing inhibition of agonist-induced proliferation)
- Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
- 96-well clear or opaque-walled plates (depending on the assay)

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Treatment:
 - Prepare serial dilutions of **TG4-155** in complete culture medium. If testing inhibition of PGE2-induced proliferation, also prepare solutions containing a fixed concentration of PGE2 (e.g., 1 μ M) with serial dilutions of **TG4-155**.
 - Remove the old medium and add the treatment solutions to the respective wells. Include vehicle controls.
- Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
- Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
 - Plot the percentage of viability against the log concentration of **TG4-155** to generate a dose-response curve and calculate the CC50 (for cytotoxicity) or IC50 (for inhibition of proliferation).



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Caption: General Workflow for a Cell Viability Assay with **TG4-155**.

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References

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